REACTION_CXSMILES
|
[C:1]([OH:6])(=O)[CH2:2][CH2:3][CH3:4].[NH2:7][C:8]1[CH2:13][CH2:12][CH2:11][C:10](=[O:14])[CH:9]=1.CN(C1C=CC=CN=1)C.C(N(C(C)C)CC)(C)C.C(N=C=NCCCN(C)C)C>ClCCl>[O:14]=[C:10]1[CH2:11][CH2:12][CH2:13][C:8]([NH:7][C:1](=[O:6])[CH2:2][CH2:3][CH3:4])=[CH:9]1
|
Name
|
|
Quantity
|
465 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Quantity
|
645 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
774 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for about 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=C(CCC1)NC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |